molecular formula C13H18BBrO2 B1271541 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-74-4

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1271541
M. Wt: 297 g/mol
InChI Key: WUIYGXGXVOHAFW-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

To a solution of 3-bromomethylphenyl boronic acid pinacol ester (Combi Block Inc., 297 mg, 1.0 mmol) in acetonitrile (5 mL) was added dimethylamine (2M solution in methanol, 2.0 mmol) followed by the addition of K2CO3 (691 mg, 5.0 mmol). The reaction mixture was stirred at room temperature for 16 h. Acetonitrile was removed under vacuum and the residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated NaHCO3, dried (MgSO4), filtered and the filtrate concentrated in vacuo to give dimethyl-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine (INTERMEDIATE XI.1) as a viscous oil (200 mg, 0.77 mmol, 77%).
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
691 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([B:9]2[O:17][C:14]([CH3:16])([CH3:15])[C:11]([CH3:13])([CH3:12])[O:10]2)[CH:6]=[CH:7][CH:8]=1.[CH3:18][NH:19][CH3:20].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:18][N:19]([CH3:20])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([B:9]2[O:17][C:14]([CH3:16])([CH3:15])[C:11]([CH3:13])([CH3:12])[O:10]2)[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
297 mg
Type
reactant
Smiles
BrCC=1C=C(C=CC1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
2 mmol
Type
reactant
Smiles
CNC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
691 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetonitrile was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.77 mmol
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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